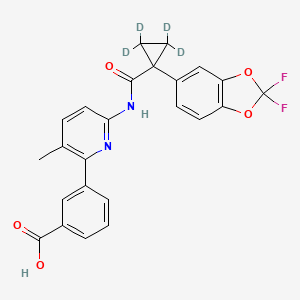
Lumacaftor-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumacaftor-d4 is a deuterated form of lumacaftor, a pharmaceutical compound used in combination with ivacaftor for the treatment of cystic fibrosis. This combination is particularly effective for patients who are homozygous for the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. Lumacaftor acts as a chaperone during protein folding, increasing the number of cystic fibrosis transmembrane conductance regulator proteins trafficked to the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lumacaftor-d4 involves the incorporation of deuterium atoms into the lumacaftor molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated acetonitrile in the reaction mixture, which facilitates the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography, is essential for the purification and quality control of this compound .
Chemical Reactions Analysis
Types of Reactions
Lumacaftor-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce oxides, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Lumacaftor-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lumacaftor in biological samples.
Biology: Studied for its effects on protein folding and trafficking in cellular models.
Medicine: Investigated for its therapeutic potential in treating cystic fibrosis and other diseases involving protein misfolding.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Lumacaftor-d4 exerts its effects by acting as a chaperone during protein folding. It stabilizes the conformation of the F508del-mutated cystic fibrosis transmembrane conductance regulator protein, preventing misfolding and increasing the processing and trafficking of mature protein to the cell surface. This results in improved chloride ion transport across cell membranes, alleviating the symptoms of cystic fibrosis .
Comparison with Similar Compounds
Similar Compounds
Ivacaftor: A potentiator of the cystic fibrosis transmembrane conductance regulator protein, used in combination with lumacaftor.
Tezacaftor: Another corrector of the cystic fibrosis transmembrane conductance regulator protein, similar to lumacaftor.
Elexacaftor: A newer corrector with a similar mechanism of action.
Uniqueness of Lumacaftor-d4
This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it a valuable tool in pharmacokinetic studies and therapeutic drug monitoring .
Properties
Molecular Formula |
C24H18F2N2O5 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
3-[3-methyl-6-[[2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)/i9D2,10D2 |
InChI Key |
UFSKUSARDNFIRC-YQUBHJMPSA-N |
Isomeric SMILES |
[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=NC(=C(C=C4)C)C5=CC(=CC=C5)C(=O)O)([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















